Sodium amminepentacyanoferrate(II) hydra TE

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Sodium amminepentacyanoferrate(II) hydra TE, commonly known as Sodium ferrocyanide, is a chemical compound that has been extensively studied for its various applications in scientific research. It is a coordination complex that is widely used as a reagent in various chemical reactions due to its unique properties.

Aplicaciones Científicas De Investigación

Spectral Properties and Reactivity

The binuclear complex anion μ-(p-benzoquinonediimine) bis(pentacyanoferrate(II)], derived from sodium amminepentacyanoferrate(II), exhibits notable spectral properties and reactivity. Its i.r. and u.v.-vis. spectra suggest a quinonediimine structure for the bridging ligand, indicating potential applications in the study of complex ion structures and reactivities. The dissociation behavior in aqueous solution further highlights its role in understanding the dynamics of such complexes (Cutín, E., Katz, N., Williams, P. A., & Aymonino, P. J., 1991).

Ligand Substitution and Spectroscopic Characterization

The preparation of substituted pentacyanoferrates(II) through ligand substitution of sodium amminepentacyanoferrate(II) has provided insights into the spectroscopic characterization of these complexes. The differences in isomer shifts between phosphine and phosphite complexes shed light on the π-acceptor capabilities of these ligands, offering a pathway for studying ligand effects on the electronic structure of metal complexes (Inoue, H., Sasagawa, M., Fluck, E., & Shirai, T., 1983).

Electrochemical Detection Applications

Sodium amminepentacyanoferrate(II) has been utilized in developing new qualitative electrochemical analytical tests, specifically for the detection of Nitrofural. This application demonstrates the potential of sodium amminepentacyanoferrate(II) in developing electrochemical sensors and analytic tests for various chemotherapeutic agents, showcasing its versatility beyond traditional spectroscopic and reactivity studies (Kolev, I., Ivanova, S., & Marinov, M. K., 2018).

Mössbauer Spectroscopy in Ligand Studies

The study of substituted pentacyanoferrates(II) containing monoprotonated diamines or nitrogenated heterocycles via Mössbauer spectroscopy offers valuable insights into the electronic properties of the ligands and their interaction with the metal center. This research provides a framework for understanding the effects of ligand electronic properties on the overall characteristics of metal complexes (Aymonino, P. J., Blesa, M., Olabe, J., & Frank, E., 1976).

Hydration Studies

Investigations into the hydration of sodium in water clusters have utilized sodium amminepentacyanoferrate(II) to study the effects of hydration on sodium ions and atoms. These studies are crucial for understanding the fundamental interactions between metal ions and water, contributing to broader research in solution chemistry and metal ion hydration (Barnett & Landman, 1993).

Propiedades

IUPAC Name |

trisodium;azane;iron(2+);pentacyanide;hydrate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/5CN.Fe.H3N.3Na.H2O/c5*1-2;;;;;;/h;;;;;;1H3;;;;1H2/q5*-1;+2;;3*+1; |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PMWKEYGQPRLZKM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

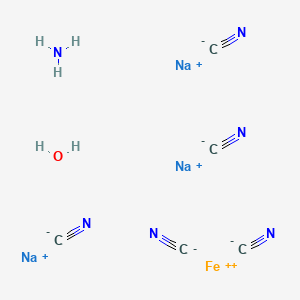

[C-]#N.[C-]#N.[C-]#N.[C-]#N.[C-]#N.N.O.[Na+].[Na+].[Na+].[Fe+2] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5FeN6Na3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00746113 |

Source

|

| Record name | Iron(2+) sodium cyanide--ammonia--water (1/3/5/1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00746113 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

289.95 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

122339-48-4 |

Source

|

| Record name | Iron(2+) sodium cyanide--ammonia--water (1/3/5/1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00746113 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-(1-methylpiperidin-3-yl)-6-naphthalen-1-yl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/no-structure.png)